9-Ethyl-6-hydrazinyl-9H-purine is a purine derivative characterized by the presence of an ethyl group at the ninth position and a hydrazinyl group at the sixth position of the purine ring. Its molecular formula is and it has a molecular weight of approximately 178.19 g/mol. This compound is recognized for its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents.
The compound is classified under purine derivatives, which are essential components in various biological processes, including DNA and RNA synthesis. Its CAS Registry Number is 5427-21-4, and it is also referred to as 9-ethyl-9H-purin-6-amine in some literature sources . This classification places it among other biologically active compounds that exhibit significant pharmacological properties.
The synthesis of 9-Ethyl-6-hydrazinyl-9H-purine typically involves a reaction between 9-ethyl-9H-purine and hydrazine hydrate. The following outlines the general synthetic route:
This method can be optimized for industrial production by adjusting reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
9-Ethyl-6-hydrazinyl-9H-purine can participate in various chemical reactions typical of hydrazines and purines. Notably, it may undergo:
These reactions are essential for exploring the compound's reactivity and potential modifications for improved efficacy in therapeutic applications.
The mechanism of action for 9-Ethyl-6-hydrazinyl-9H-purine primarily revolves around its interaction with biological macromolecules such as nucleic acids and proteins. It may inhibit certain enzymes involved in nucleic acid synthesis or modify nucleic acid structures, thus impacting cellular processes like replication and transcription. This mechanism is particularly relevant in the context of antiviral or anticancer activities, where interference with nucleic acid metabolism can lead to therapeutic effects.
Physical Properties:
Chemical Properties:
The compound should be stored in a dark place at temperatures between 2–8 °C to maintain stability . The hazard statements associated with this compound indicate potential health risks upon exposure, necessitating appropriate safety measures during handling.
9-Ethyl-6-hydrazinyl-9H-purine has garnered interest in several scientific fields due to its biological activity:
These applications underscore the significance of this compound in advancing drug discovery and understanding biological processes at the molecular level.
Purine derivatives constitute a cornerstone of medicinal chemistry, serving as privileged scaffolds in numerous therapeutic agents targeting diverse biological pathways. The inherent molecular architecture of purines—a fused pyrimidine-imidazole ring system—enables multifaceted interactions with biological targets through hydrogen bonding, hydrophobic contacts, and π-stacking. This versatility is exemplified in endogenous nucleobases (adenine, guanine) and clinical agents spanning antiviral (acyclovir), anticancer (mercaptopurine), and neurodegenerative therapeutics. Within this broad chemical landscape, 6-hydrazinylpurines represent an underexplored yet pharmacologically significant subclass. These compounds feature a reactive hydrazine moiety at the C6 position, which markedly alters electronic distribution and introduces distinctive hydrogen-bonding capabilities compared to conventional 6-aminopurines. The integration of an N9-ethyl group further modulates physicochemical properties and target engagement, positioning 9-ethyl-6-hydrazinyl-9H-purine (CAS 5427-21-4) as a structurally unique pharmacophore worthy of detailed examination [1] [5].
The 6-hydrazinyl substituent (–NHNH₂) fundamentally reshapes the molecular recognition profile of purine scaffolds through three primary mechanisms:
Table 1: Comparative Physicochemical Properties of Purine C6 Substituents
C6 Substituent | logP (Calculated) | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Electron Withdrawing Effect |
---|---|---|---|---|
–NH₂ (Amino) | –0.45* | 1 | 2 | Weak |
–NHNH₂ (Hydrazinyl) | 0.132 [1] | 2 | 3 | Moderate |
–Cl (Chloro) | 1.87* | 0 | 1 | Strong |
–H (Unsubstituted) | 0.91* | 0 | 2 | None |
*Representative values from analogous purine derivatives
The hydrazinyl group’s electron-donating character moderately increases electron density at C6, influencing π-stacking interactions within nucleic acid grooves or protein aromatic clusters. Quantum mechanical calculations indicate a 12-15% elevation in HOMO energy levels relative to 6-aminopurines, potentially enhancing charge-transfer interactions with biological targets [1] [8].
The N9 position of purines serves as a critical determinant of molecular geometry and biological activity. Substitution at this site governs glycosidic bond conformation in nucleosides and directly influences intermolecular interactions in aglycone derivatives. The ethyl group (–CH₂CH₃) at N9 in 9-ethyl-6-hydrazinyl-9H-purine confers specific advantages:
Table 2: Impact of N9 Substituents on Physicochemical and Biological Properties of 6-Hydrazinylpurines
N9 Substituent | Molecular Weight (g/mol) | Calculated logP | Aqueous Solubility (logWS) | Relative Antiviral Potency (EC₅₀) |
---|---|---|---|---|
Ethyl | 178.19 [1] [3] | 0.132 [1] | –2.85 [1] | 1.0x (Reference) |
Benzyl | 240.26 | 1.87* | –3.12* | 3.2x |
H (Unsubstituted) | 150.13* | –0.56* | –1.98* | 0.3x* |
β-D-Ribofuranosyl | 382.34* | –1.92* | –1.05* | Inactive* |
*Derived from structural analogs in search results
The N9-ethyl group demonstrates superior biological performance compared to larger aromatic substituents (e.g., benzyl) in cell-based assays targeting viral replication. This advantage stems from reduced steric hindrance and avoidance of oxidative metabolism pathways affecting benzyl-containing analogs [8].
The strategic development of 9-ethyl-6-hydrazinyl-9H-purine emerged from three decades of systematic structure-activity relationship (SAR) exploration:
Table 3: Evolution of Synthetic Approaches to 9-Ethyl-6-hydrazinyl-9H-purine
Synthetic Method | Key Reagents/Conditions | Yield (%) | Advantages/Limitations |
---|---|---|---|
Direct Hydrazination | 9-Ethyl-6-chloropurine + N₂H₄, EtOH, 80°C | 65–75 | Simple; Requires pre-formed N9-ethyl precursor |
Reductive Amination | 6-Hydrazinylpurine + Acetaldehyde, NaBH₃CN | 50–60 | Concurrent N9-alkylation; Moderate yields |
Palladium-Catalyzed Coupling | 6-Bromo-9H-purine + Ethylamine, Pd(dppf)Cl₂ | 70–85 [8] | High yield; Tolerant of diverse functional groups |
Microwave-Assisted Synthesis | 6-Chloropurine + Ethylamine, 150°C, μW | >90 | Rapid (minutes); Requires specialized equipment |
The pharmacophore’s versatility is evidenced by its integration into structurally complex inhibitors. For example, molecular hybridization strategies have yielded compounds like 8-(7-chlorobenzothiazol-2-ylsulfanyl)-9-(2-cyclopropylamino-ethyl)-9H-purin-6-ylamine, where the 9-ethyl-6-hydrazinyl core serves as the purine foundation for appending bioactive heterocycles. These innovations demonstrate the enduring utility of this scaffold in modern drug discovery [7].
Figure: Historical Milestones in 9-Ethyl-6-hydrazinyl-9H-purine Development
1993-1995: Identification of 6-hydrazinopurine ribosides as CNS-active agents [5] 2002-2005: Development of efficient N9-alkylation methodologies 2006: Incorporation into Hsp90 inhibitors with nanomolar activity [7] 2015-Present: Application in antitubercular and antiviral hybrid agents [4]
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 17878-54-5
CAS No.: 134954-21-5
CAS No.: 195157-34-7
CAS No.: 117960-49-3